N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide
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Overview
Description
N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as those prepared via a two-step procedure, provides active sites for the synthesis of benzamides. These catalysts are recoverable and reusable, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like LiAlH4 and NaBH4 are used to reduce functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and thiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-28-21-10-6-5-9-19(21)25-23-26-20(15-29-23)16-11-13-18(14-12-16)24-22(27)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)(H,25,26) |
InChI Key |
GOOSRVFNJHKOTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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